1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3,4-dichlorobenzyl” part indicates a benzene ring substituted with two chlorine atoms and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) group. The benzene ring would have two chlorine atoms attached at the 3 and 4 positions .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions. The presence of the dichlorobenzyl group might also influence its reactivity .Scientific Research Applications
Pyrazoline Derivatives in Anticancer Research
- Anticancer Potential : Pyrazoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit a broad spectrum of biological effects, including significant anticancer activity. The versatility of the pyrazoline scaffold allows for the development of novel anticancer agents, highlighting the importance of these compounds in medicinal chemistry and drug development (Pushkar Kumar Ray et al., 2022).
Pyrazolines in Neurodegenerative Disease Research
- Neurodegenerative Disorders : Pyrazolines are identified for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, attributed to inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), make them candidates for therapeutic applications in these areas. This showcases the scaffold's potential in developing treatments for neurodegenerative disorders (M. Ahsan et al., 2022).
Catalytic Applications and Synthetic Chemistry
- Catalytic and Synthetic Applications : The structural features of pyrazoline and related heterocycles make them valuable in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their utility in catalysis and as building blocks for the synthesis of heterocyclic compounds underscores the chemical versatility and importance of these compounds in research and industrial applications (M. Kantam et al., 2013).
Multicomponent Synthesis for Bioactive Derivatives
- Multicomponent Reactions (MCRs) : Pyrazoline derivatives synthesized through multicomponent reactions demonstrate a wide range of biological activities. The efficiency and versatility of MCRs in synthesizing pyrazoline-based bioactive molecules highlight the scaffold's potential in drug discovery and development (Diana Becerra et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorobenzyl chloride and 3,4-dichlorobenzoic acid , have been used in the synthesis of various bioactive compounds
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . For instance, some pyridazinone derivatives, which share a similar structure, have been found to inhibit the Hill reaction and photosynthesis in barley
Biochemical Pathways
For example, the cytochrome P450 (CYP) enzyme family, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics, can be inhibited or induced by certain compounds
Pharmacokinetics
For instance, the presence of the dichlorobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution
Result of Action
For instance, some indole derivatives, which share a similar structure, have been found to have anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK pathway, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism is an important aspect of its overall biochemical profile, influencing its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGSECMKLUWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230772 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895929-62-1 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895929-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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